A Technical Guide to 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride (CAS: 143096-86-0): Synthesis, Reactivity, and Applications in Drug Discovery
A Technical Guide to 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride (CAS: 143096-86-0): Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
This guide provides an in-depth technical overview of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride, a highly reactive and valuable intermediate in modern organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its physicochemical properties, synthesis, chemical reactivity, and applications. Particular emphasis is placed on its role as a key building block in the development of novel therapeutics, such as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. The guide includes detailed, field-proven protocols for its synthesis and subsequent derivatization, diagrams illustrating chemical pathways, and critical safety and handling procedures.
Introduction: A Privileged Scaffold for Modern Chemistry
The 2,2-difluoro-1,3-benzodioxole moiety is recognized as a privileged structure in medicinal chemistry and agrochemical research.[1] The strategic incorporation of the difluoromethylenedioxy group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] When this scaffold is functionalized with a carbonyl chloride group at the 4-position, it becomes a potent electrophilic building block, 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride (CAS No. 143096-86-0).
This compound serves as a critical intermediate, enabling the covalent linkage of the fluorinated benzodioxole core to various nucleophiles.[2] Its high reactivity is driven by the electron-withdrawing nature of the fluorine atoms and the inherent lability of the acyl chloride bond, making it indispensable for constructing complex amides, esters, and other derivatives used in the synthesis of pharmaceuticals and agrochemicals.[2][3][4] A notable application of a closely related isomer is in the synthesis of potent correctors of the CFTR protein, highlighting the scaffold's therapeutic potential in treating cystic fibrosis.[5]
Physicochemical Properties
The fundamental properties of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 143096-86-0 | [2][6] |
| Molecular Formula | C₈H₃ClF₂O₃ | [2][6] |
| Molecular Weight | 220.56 g/mol | [2][6] |
| IUPAC Name | 2,2-difluoro-1,3-benzodioxole-4-carbonyl chloride | [2] |
| Boiling Point | 236.3 ± 40.0 °C (Predicted) | [7] |
| InChI Key | URZQSPHXJREUFT-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Insights
The most direct and common laboratory-scale synthesis of this acyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid. This transformation is a cornerstone of organic synthesis, and the choice of chlorinating agent is critical for ensuring high yield and purity.
Causality in Reagent Selection: While several reagents can effect this conversion (e.g., thionyl chloride), oxalyl chloride is often preferred in research and pharmaceutical settings. This preference is due to its milder reaction conditions and the fact that all byproducts (CO, CO₂, HCl) are gaseous, which simplifies purification. The reaction is typically catalyzed by a trace amount of N,N-dimethylformamide (DMF), which forms the reactive Vilsmeier reagent in situ, accelerating the conversion.
This protocol describes a self-validating procedure where the successful synthesis of the product can be confirmed through standard analytical techniques.
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Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid (1.0 eq).
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Solvent Addition: Suspend the acid in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
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Reagent Addition: Add oxalyl chloride (1.5 eq) dropwise to the suspension at room temperature.
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Catalysis: Carefully add one drop of anhydrous DMF. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
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Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Workup & Purification: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.
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Validation: Confirm product formation via Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the broad carboxylic acid O-H stretch and the appearance of a sharp acyl chloride C=O stretch at a higher wavenumber (typically >1750 cm⁻¹).
Caption: Synthesis of the target acyl chloride from its carboxylic acid precursor.
Chemical Reactivity and Key Transformations
The synthetic utility of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride stems from the high electrophilicity of the carbonyl carbon. This makes it an excellent substrate for nucleophilic acyl substitution reactions.[2]
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Reaction with Amines: Forms stable amide bonds, a ubiquitous linkage in pharmaceuticals.[2]
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Reaction with Alcohols: Yields corresponding esters.[2]
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Hydrolysis: Reacts with water to revert to the parent carboxylic acid. This underscores the need for anhydrous conditions during its use.[2]
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Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2]
This protocol details the coupling of the acyl chloride with a generic primary amine, a critical step in building libraries of potential drug candidates.
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Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous DCM.
-
Causality of Base: The base is essential to neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
Acyl Chloride Addition: Cool the amine solution to 0 °C in an ice bath. Slowly add a solution of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride (1.1 eq) in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide product by column chromatography on silica gel or by recrystallization.
-
Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Step-by-step workflow for a typical amide coupling reaction.
Application Profile: A Key Building Block in CFTR Modulator Development
The 2,2-difluoro-1,3-benzodioxole scaffold is a cornerstone in the development of therapeutics for cystic fibrosis. For instance, the compound ABBV/GLPG-2222, a potent CFTR corrector, incorporates a 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl moiety.[5] Although this example uses the 5-position isomer, the synthetic chemistry and the role of the amide linkage are directly analogous to the reactivity of the 4-carbonyl chloride derivative. This highlights the importance of the title compound as a readily available starting material for synthesizing diverse libraries of analogs to probe structure-activity relationships (SAR) in drug discovery campaigns.
Safety, Handling, and Storage Protocols
Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable when handling reactive chemical intermediates.
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Hazard Assessment: 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is a reactive, moisture-sensitive compound. It should be handled as a corrosive material that can cause severe skin and eye irritation or burns. It reacts with water, potentially violently, to release corrosive HCl gas.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[9]
-
Handling: All manipulations must be conducted in a certified chemical fume hood. Use oven-dried glassware and conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources. It must be kept away from water and incompatible materials such as strong oxidizing agents, alcohols, and amines.[10]
Conclusion
2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and agrochemical research. Its well-defined reactivity, combined with the beneficial properties imparted by the difluorobenzodioxole scaffold, ensures its continued relevance. By understanding its synthesis, handling its reactivity with precision, and adhering to rigorous safety standards, researchers can effectively leverage this powerful building block to construct novel molecules with significant biological potential.
References
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Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. ACS Publications. [Link]
-
2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride | C8H3ClF2O3. PubChem. [Link]
- Process for preparing 2,2-difluoro-1,3-benzodioxole.
- Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
-
1,3-Benzodioxole-4-carboxylicacid, 2,2-difluoro- MSDS CasNo.126120-85-2. LookChem. [Link]
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